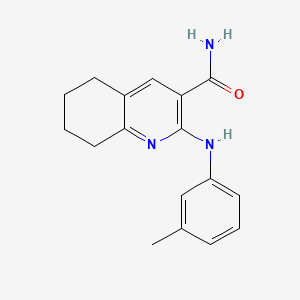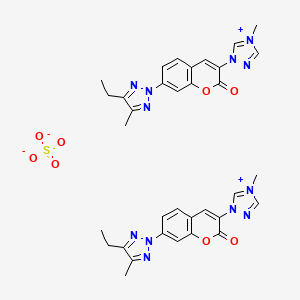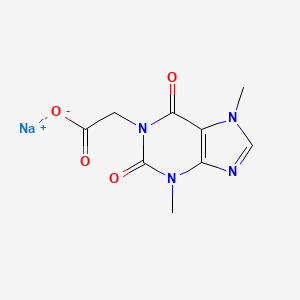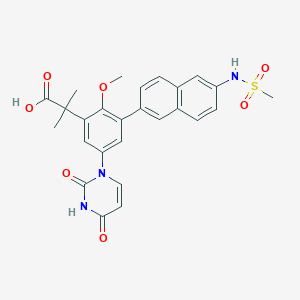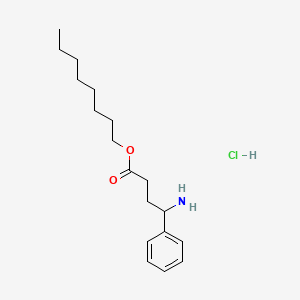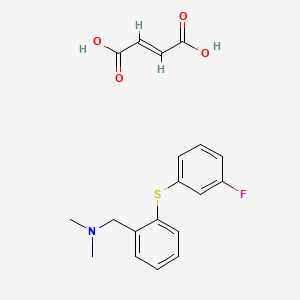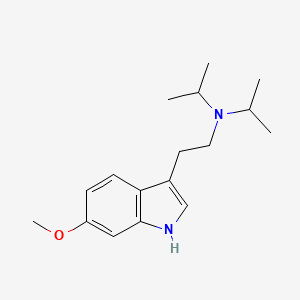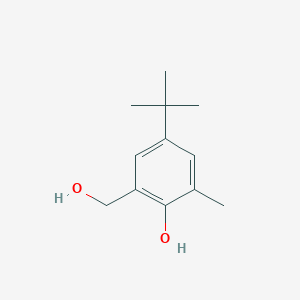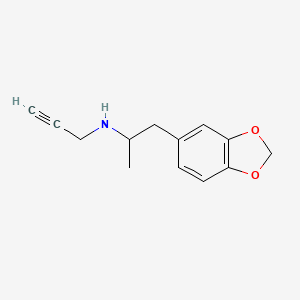
Methylenedioxypropargylamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxy-N-propargylamphetamine (MDPL) is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. MDPL is known for its minimal effects and limited data on its pharmacological properties, metabolism, and toxicity .
Vorbereitungsmethoden
The synthesis of 3,4-Methylenedioxy-N-propargylamphetamine involves several steps. The synthetic route typically starts with the precursor 3,4-methylenedioxyphenyl-2-propanone. This compound undergoes a series of chemical reactions, including reductive amination and propargylation, to form the final product. The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired compound .
Analyse Chemischer Reaktionen
3,4-Methylenedioxy-N-propargylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Methylenedioxy-N-propargylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter release and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its minimal effects limit its use.
Industry: The compound is used in the development of new synthetic routes and the study of reaction mechanisms
Wirkmechanismus
The mechanism of action of 3,4-Methylenedioxy-N-propargylamphetamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, similar to other substituted amphetamines. The compound binds to transporters and receptors, leading to the release of neurotransmitters and subsequent psychoactive effects. due to its minimal effects, the exact molecular targets and pathways involved are not well understood .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxy-N-propargylamphetamine can be compared with other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive effects and use as a recreational drug.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDMA but with slight variations in its chemical structure and effects .
The uniqueness of 3,4-Methylenedioxy-N-propargylamphetamine lies in its minimal effects and limited data on its pharmacological properties, making it a compound of interest for further research and study.
Eigenschaften
CAS-Nummer |
74698-46-7 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h1,4-5,8,10,14H,6-7,9H2,2H3 |
InChI-Schlüssel |
LRYUTPIBTLEDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



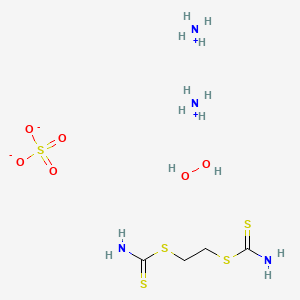

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
